molecular formula C17H26Cl2N2 B2729336 2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride CAS No. 2155855-66-4

2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride

Cat. No.: B2729336
CAS No.: 2155855-66-4
M. Wt: 329.31
InChI Key: FMRGDZFWHFRJCG-UHFFFAOYSA-N
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Description

2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride is a versatile chemical compound with unique properties that make it invaluable for diverse applications. This compound is used extensively in scientific research, particularly in the fields of drug synthesis and material science.

Preparation Methods

The synthesis of 2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride involves several steps. One common method includes the reaction of hexahydrophthalic anhydride with benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization .

Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Chemical Reactions Analysis

2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-Benzylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole dihydrochloride can be compared with other similar compounds, such as:

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

8-benzyl-8,11-diazatricyclo[4.3.3.01,6]dodecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.2ClH/c1-2-6-15(7-3-1)10-19-13-16-8-4-5-9-17(16,14-19)12-18-11-16;;/h1-3,6-7,18H,4-5,8-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRGDZFWHFRJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CNCC2(C1)CN(C3)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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